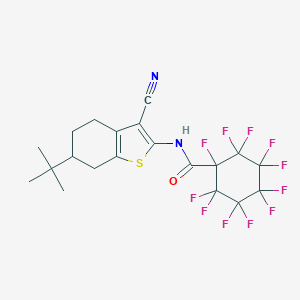![molecular formula C22H20ClN5 B448008 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE](/img/structure/B448008.png)
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a phenyl group attached to a pyrazole ring, which is further connected to a triazine ring. The presence of these functional groups and rings imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the tert-butyl and chlorophenyl groups: This step involves the alkylation and arylation of the pyrazole ring using tert-butyl halides and chlorophenyl halides, respectively, in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the triazine ring: The final step involves the cyclization of the substituted pyrazole with a suitable nitrile or amidine derivative under acidic or basic conditions to form the triazine ring.
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing by-products and waste.
化学反応の分析
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides, aryl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various substituted derivatives of the original compound.
科学的研究の応用
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: Lacks the triazine ring and tert-butyl group, resulting in different chemical properties and reactivity.
5-(4-Chlorophenyl)-3-(tert-butyl)-1H-pyrazole: Similar structure but lacks the triazine ring, leading to different applications and biological activities.
1,2,4-Triazine derivatives: Compounds with similar triazine rings but different substituents, which can result in varying chemical and biological properties.
特性
分子式 |
C22H20ClN5 |
|---|---|
分子量 |
389.9g/mol |
IUPAC名 |
3-[3-tert-butyl-5-(4-chlorophenyl)pyrazol-1-yl]-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C22H20ClN5/c1-22(2,3)20-13-19(16-9-11-17(23)12-10-16)28(27-20)21-25-18(14-24-26-21)15-7-5-4-6-8-15/h4-14H,1-3H3 |
InChIキー |
GAZHFGAZJDOPGA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=NC(=CN=N3)C4=CC=CC=C4 |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=NC(=CN=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-Iodo-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447925.png)
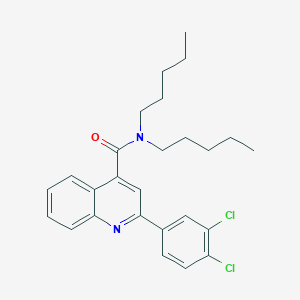


![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447932.png)

![5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447936.png)
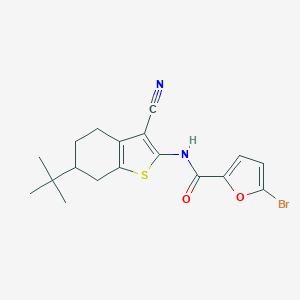
![2-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B447940.png)
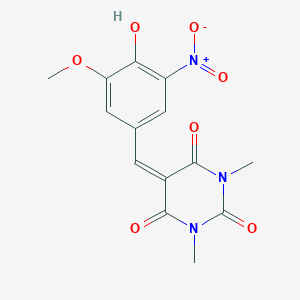
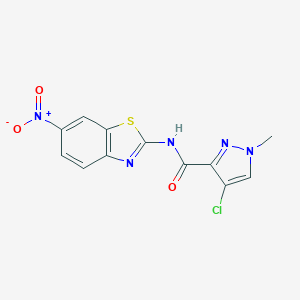

![(5E)-5-{4-[ethyl(methyl)amino]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B447946.png)
